Cas no 2091734-70-0 (2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid)

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid
- AKOS026711389
- F1907-7024
- 2091734-70-0
- starbld0035453
- 2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]acetic acid
- 1-Piperidineacetic acid, 4-(fluoromethyl)-4-methyl-
- 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid
-
- Inchi: 1S/C9H16FNO2/c1-9(7-10)2-4-11(5-3-9)6-8(12)13/h2-7H2,1H3,(H,12,13)
- InChI Key: UKCPDIVBRXWMNR-UHFFFAOYSA-N
- SMILES: FCC1(C)CCN(CC(=O)O)CC1
Computed Properties
- Exact Mass: 189.11650692g/mol
- Monoisotopic Mass: 189.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.083±0.06 g/cm3(Predicted)
- Boiling Point: 282.8±15.0 °C(Predicted)
- pka: 2.47±0.10(Predicted)
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F174501-1g |
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic Acid |
2091734-70-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-7024-0.5g |
2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid |
2091734-70-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | F174501-100mg |
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic Acid |
2091734-70-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | F174501-500mg |
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic Acid |
2091734-70-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-7024-0.25g |
2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid |
2091734-70-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7024-5g |
2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid |
2091734-70-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7024-2.5g |
2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid |
2091734-70-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7024-10g |
2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid |
2091734-70-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7024-1g |
2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid |
2091734-70-0 | 95%+ | 1g |
$660.0 | 2023-09-07 |
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid Related Literature
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
Additional information on 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic Acid: A Comprehensive Overview
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid, also known by its CAS number 2091734-70-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. The structure of this molecule comprises a piperidine ring substituted with a fluoromethyl and methyl group at the 4-position, along with an acetic acid moiety attached to the nitrogen atom of the piperidine ring. This unique combination of functional groups contributes to its distinctive chemical properties and biological effects.
The synthesis of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid involves a series of well-established organic reactions, including alkylation, Friedel-Crafts alkylation, and acid-mediated cyclization. These steps ensure the formation of the piperidine ring with the desired substituents. The presence of both fluoromethyl and methyl groups at the 4-position of the piperidine ring introduces steric and electronic effects that can influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, making this compound a valuable candidate for drug design.
In terms of biological activity, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid has shown promising results in preclinical models. It exhibits potent inhibitory activity against various enzymes, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer, inflammation, and neurodegenerative diseases. For instance, recent research has demonstrated its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This suggests potential applications in anti-cancer therapy.
The pharmacokinetic profile of this compound is another area of active investigation. Studies have revealed that it possesses favorable absorption characteristics and moderate plasma stability, which are critical for its efficacy as a drug candidate. Additionally, its metabolic pathways have been elucidated through in vitro assays, indicating that it undergoes phase I and phase II metabolism primarily in the liver. These findings provide valuable insights into optimizing its bioavailability and minimizing potential toxicity.
Recent advancements in computational chemistry have further enhanced our understanding of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid. Molecular docking studies have revealed that it interacts with specific binding sites on target proteins through hydrogen bonding and hydrophobic interactions. These interactions contribute to its high affinity for certain receptors, making it a strong candidate for structure-based drug design.
In conclusion, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid, with its CAS number 2091734-70-0, represents a compelling molecule with diverse applications in drug discovery and development. Its unique chemical structure, coupled with promising biological activity and favorable pharmacokinetics, positions it as a valuable asset in the pursuit of novel therapeutic agents.
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